[8,11-Dimethyl-3,5-dioxo-4-[3-(4-phenylpiperazin-1-yl)propyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate
Description
4-[3-(4-Phenylpiperazin-1-yl)propyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5220(2,6)]undec-8-en-1-yl acetate is a complex organic compound that belongs to the class of tricyclic compounds It is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a tricyclic core
Properties
Molecular Formula |
C27H35N3O4 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[8,11-dimethyl-3,5-dioxo-4-[3-(4-phenylpiperazin-1-yl)propyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate |
InChI |
InChI=1S/C27H35N3O4/c1-18-16-27(34-20(3)31)17-19(2)22(18)23-24(27)26(33)30(25(23)32)11-7-10-28-12-14-29(15-13-28)21-8-5-4-6-9-21/h4-6,8-9,16,19,22-24H,7,10-15,17H2,1-3H3 |
InChI Key |
WYGBIRAMGFCIIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C=C(C1C3C2C(=O)N(C3=O)CCCN4CCN(CC4)C5=CC=CC=C5)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Phenylpiperazin-1-yl)propyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction using a suitable alkyl halide.
Formation of the Tricyclic Core: The tricyclic core is constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups within the tricyclic core. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Halogenated reagents are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of various alkyl or aryl groups at the piperazine ring.
Scientific Research Applications
4-[3-(4-Phenylpiperazin-1-yl)propyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is investigated for its binding affinity to various receptors, including serotonin and dopamine receptors.
Biology: It is used in research to understand its effects on cellular signaling pathways and gene expression.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Phenylpiperazin-1-yl)propyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in changes in neurotransmitter release, receptor sensitivity, and overall cellular response.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
- **2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-[3-(4-Phenylpiperazin-1-yl)propyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate stands out due to its tricyclic core, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
